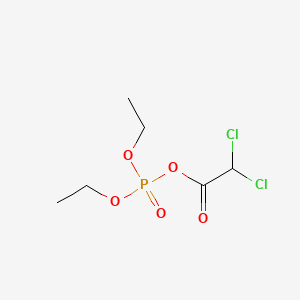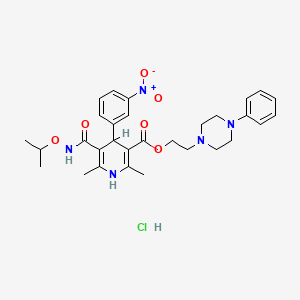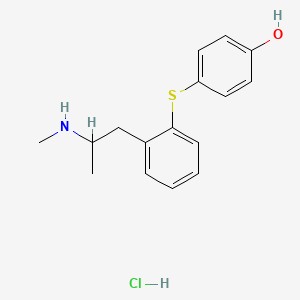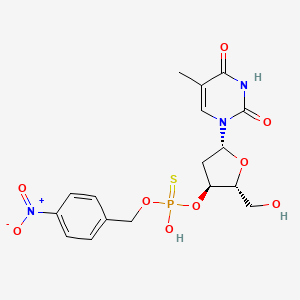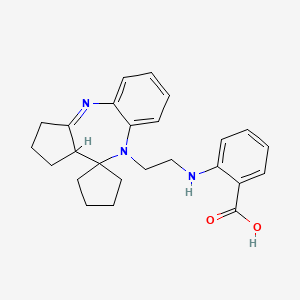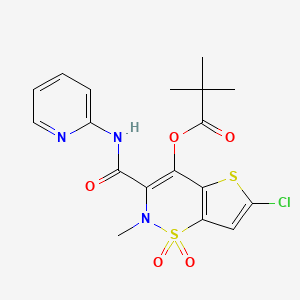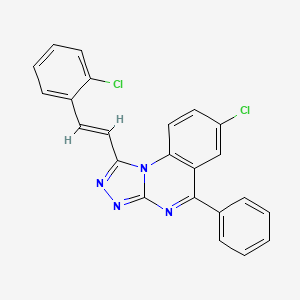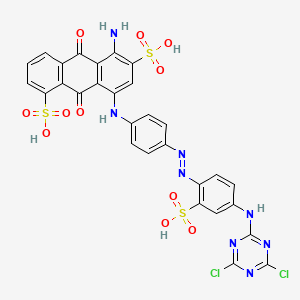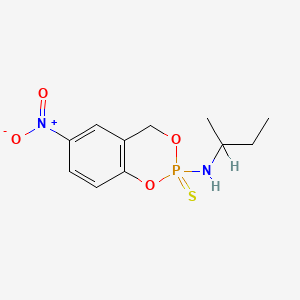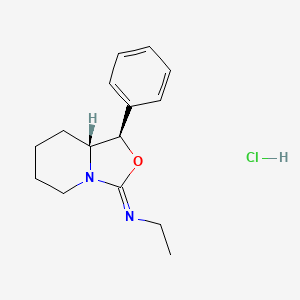
7-Chloro-1-(4-nitrophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy-N,N-dimethylmethanamine can be synthesized through the reaction of N,N-dimethylformamide dimethyl acetal with methanol under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Dimethoxy-N,N-dimethylmethanamine often involves continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, primary amines, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethoxy-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes that result in the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
Dimethylacetamide (DMAc): Used as a solvent and intermediate in chemical reactions.
Trimethylamine (TMA): A tertiary amine used in the synthesis of quaternary ammonium compounds.
Uniqueness
Dimethoxy-N,N-dimethylmethanamine is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
93300-00-6 |
|---|---|
Molecular Formula |
C15H9ClN4O2S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H9ClN4O2S/c16-10-3-6-12-13(7-10)23-8-14-17-18-15(19(12)14)9-1-4-11(5-2-9)20(21)22/h1-7H,8H2 |
InChI Key |
DWLXSZCWQBQQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
